Diethyloxalacetate sodium is synthesized from diethyl oxalate and ethyl acetate in the presence of sodium ethoxide. The compound falls under the category of organic low-molecular-weight compounds and is utilized in various chemical reactions due to its reactivity and stability. It is primarily sourced from chemical suppliers like TCI America and is often characterized by its high purity levels (≥95% by titrimetric analysis) .
The synthesis of diethyloxalacetate sodium involves a two-step process that improves upon traditional methods. The key steps include:
This method offers advantages over previous techniques by reducing handling issues and improving yield efficiency.
Diethyloxalacetate sodium features a distinct molecular structure characterized by:
The compound can be represented structurally as follows:
Diethyloxalacetate sodium participates in various chemical reactions, primarily as an intermediate in organic synthesis. Notable reactions include:
The mechanism of action for diethyloxalacetate sodium primarily involves its role as an electrophile in nucleophilic substitution reactions. When it reacts with nucleophiles (such as amines or alcohols), it forms new carbon-carbon or carbon-nitrogen bonds, facilitating the construction of complex organic molecules.
This mechanism underlies its utility in synthesizing various biologically active compounds .
Diethyloxalacetate sodium exhibits several important physical and chemical properties:
These properties contribute to its effectiveness as a reagent in organic synthesis.
Diethyloxalacetate sodium has diverse applications across different fields:
Diethyloxalacetate sodium (sodium diethyl oxalacetate, CAS 40876-98-0) serves as a versatile C4-building block in organic synthesis. Its preparation follows a modified Claisen condensation protocol, where sodium ethoxide facilitates the deprotonation of ethyl acetate, followed by nucleophilic attack on diethyl oxalate. Modern optimizations employ a reverse addition strategy: Sodium ethoxide is added to a mixture of diethyl oxalate and ethyl acetate at 5–10°C, followed by heating to 75°C. This method yields free-flowing crystals with >95% purity, overcoming the filtration challenges of traditional approaches [2] [9].
The compound’s zwitterionic enolate structure (C₈H₁₁NaO₅, MW 210.16 g/mol) features a delocalized charge system, evidenced by its characteristic IR absorptions at 1640 cm⁻¹ (C=O) and 1580 cm⁻¹ (C=C-O⁻). X-ray crystallography confirms a Z-configuration around the enolic C=C bond, with sodium ions coordinated to the carbonyl oxygen atoms [5]. This geometry enables its dual reactivity as both nucleophile and electrophile.
Table 1: Synthetic Optimization Parameters for Diethyloxalacetate Sodium
| Parameter | Traditional Method | Reverse Addition Method |
|---|---|---|
| Addition Order | Oxalate/acetate → ethoxide | Ethoxide → oxalate/acetate mix |
| Temperature Profile | 0–15°C, 2–4 hours | 5–10°C → 75°C, 30 minutes |
| Yield | 60–75% | 85–95% |
| Product Morphology | Dense, hard-to-filter solids | Free-flowing crystals |
| Scalability | Limited | Industrial-viable |
Multicomponent reactions (MCRs) leverage this bifunctionality:
The formation of spirooxindoles proceeds through a stepwise annulation: (1) Knoevenagel condensation between isatin and malononitrile yields an alkylidene intermediate; (2) Michael addition of diethyloxalacetate sodium’s enolate forms a C–C bond; (3) cyclocondensation with hydrazine closes the pyrazole ring [5] [10]. Density functional theory (DFT) studies reveal the enolate attack as the rate-determining step (ΔG‡ ≈ 22 kcal/mol in ethanol) [10].
For pyrazole synthesis, diethyloxalacetate sodium acts as a 1,3-dicarbonyl equivalent in Knorr-type reactions. With phenylhydrazine under nano-ZnO catalysis, it undergoes dehydrative cyclization to afford ethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in 95% yield. Regioselectivity arises from preferential N–N bond formation at the less sterically hindered carbonyl group [3] [8].
Table 2: Heterocyclic Derivatives Synthesized from Diethyloxalacetate Sodium
| Heterocycle Class | Key Reagents | Reaction Conditions | Biological Significance |
|---|---|---|---|
| Spiro[indoline-pyranopyrazole] | Isatins, malononitrile, hydrazine | EtOH, reflux, 4h | Anticancer scaffolds |
| 4-Acetyl-3-hydroxy-3-pyrrolin-2-ones | Aromatic aldehydes, anilines | Glacial AcOH, RT, 12h | Antimicrobial leads |
| 1,3,5-Trisubstituted pyrazoles | Arylhydrazines | Nano-ZnO, EtOH, 60°C, 1h | Anti-inflammatory agents |
| 1,4,5-Trisubstituted pyrrolidine-2,3-diones | Aliphatic amines | EtOH, 50°C, 6h | Metabolic pathway modulators |
Pyrrolidine-2,3-diones form via nucleophilic addition of aliphatic amines to the C4 acetyl group of 3-hydroxy-3-pyrroline-2-ones. Intramolecular proton transfer yields an enamine stabilized by a resonance-assisted hydrogen bond (RAHB) between N–H and the adjacent carbonyl (O···H–N distance: 1.89 Å). This confers planarity and enhances bioactivity [10].
Metal-free catalysis dominates diethyloxalacetate sodium transformations, aligning with green chemistry principles:
Solvent engineering critically influences efficiency: Replacing glacial acetic acid with ethanol in pyrrolidine-2,3-dione synthesis boosts yields from 40% to 88% by minimizing ester hydrolysis and enhancing nucleophilicity of amines [10].
Table 3: Catalytic Systems for Diethyloxalacetate Sodium-Based Multicomponent Reactions
| Catalyst | Reaction Type | Conditions | Yield Range | Key Advantage |
|---|---|---|---|---|
| Nano-ZnO (20 mol%) | Pyrazole formation | EtOH, 60°C, 1h | 70–95% | Recyclable, regioselective |
| Lithium perchlorate | Spirocyclization | Ethylene glycol, RT, 3h | 85–92% | Avoids transition metals |
| Cinchona squaramide (10 mol%) | Asymmetric oxindole alkylation | CH₂Cl₂, RT, 8h | 70–90% (93% ee) | High enantiocontrol |
| Acetic acid (solvent) | 3-Pyrroline-2-one synthesis | 0.5 M, RT, 12h | 67–80% | Dual acid catalyst/solvent |
Electrochemical activation represents an emerging frontier: Anodic oxidation of diethyloxalacetate sodium generates radical species that couple with enolates, enabling dehydrogenative C–C bond formation. This method avoids chemical oxidants, exemplified in pyrrolidine syntheses using RVC anodes at 7.5 mA [4] [6].
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9